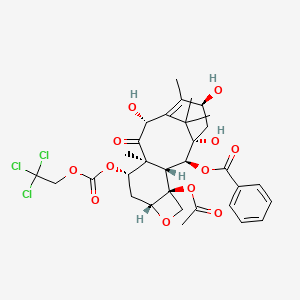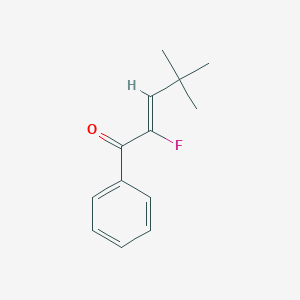
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol is a fluorinated organic compound with the molecular formula C9H4F4O. This compound is characterized by the presence of an ethynyl group and four fluorine atoms attached to a phenyl ring, along with a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Ethynylation: An ethynyl group is introduced to the benzene ring through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of (4-Ethynyl-2,3,5,6-tetrafluorophenyl)aldehyde or (4-Ethynyl-2,3,5,6-tetrafluorophenyl)carboxylic acid.
Reduction: Formation of (4-Ethenyl-2,3,5,6-tetrafluorophenyl)methanol or (4-Ethyl-2,3,5,6-tetrafluorophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in medical imaging.
Industry: Used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol is primarily based on its ability to interact with various molecular targets through its functional groups The ethynyl group can participate in π-π interactions, while the fluorine atoms can form strong hydrogen bonds with biological molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3,5,6-Tetrafluorophenyl)methanol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
(4-Methoxymethyl-2,3,5,6-tetrafluorophenyl)methanol: Contains a methoxymethyl group instead of an ethynyl group, leading to different chemical properties and applications.
Uniqueness
The presence of the ethynyl group in (4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol makes it unique compared to other similar compounds. This group enhances its reactivity and allows for the formation of a wider range of derivatives, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
121038-04-8 |
|---|---|
Molekularformel |
C9H4F4O |
Molekulargewicht |
204.12 g/mol |
IUPAC-Name |
(4-ethynyl-2,3,5,6-tetrafluorophenyl)methanol |
InChI |
InChI=1S/C9H4F4O/c1-2-4-6(10)8(12)5(3-14)9(13)7(4)11/h1,14H,3H2 |
InChI-Schlüssel |
BNPWGHGYEZCYOD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=C(C(=C1F)F)CO)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)

![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)

![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)


![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
